4-(2-Fluoropropan-2-yl)pyridin-2-amine
Description
4-(2-Fluoropropan-2-yl)pyridin-2-amine is a fluorinated pyridine derivative featuring a primary amine group at position 2 and a 2-fluoroisopropyl substituent at position 4. The fluorine atom at the isopropyl group enhances metabolic stability and lipophilicity, making it a candidate for medicinal chemistry applications, particularly in kinase inhibitor design .
Key properties inferred from structural analogs:
Properties
Molecular Formula |
C8H11FN2 |
|---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
4-(2-fluoropropan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C8H11FN2/c1-8(2,9)6-3-4-11-7(10)5-6/h3-5H,1-2H3,(H2,10,11) |
InChI Key |
QGHUSXSLFCYNBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Amino-4-Fluoropyridine as a Key Intermediate
A critical intermediate in the synthesis is 2-amino-4-fluoropyridine , which can be prepared by nucleophilic aromatic substitution of 2-amino-4-chloropyridine with sodium fluoride in N,N-dimethylformamide (DMF) at elevated temperatures.
| Step | Reagents & Conditions | Description | Yield | Reference |
|---|---|---|---|---|
| 1 | 2-Amino-4-chloropyridine, NaF, DMF, 140 °C | Reaction for 5-8 hours, then cooling and extraction | 90% |
Procedure Summary : 28 g of 2-amino-4-chloropyridine is reacted with 46 g of sodium fluoride in 100 mL DMF at 140 °C for 5-8 hours. After cooling to 80 °C, the solvent is removed under reduced pressure. The residue is extracted with dichloromethane and saturated salt water, followed by ethanol recrystallization to yield 2-amino-4-fluoropyridine as a white solid with 90% yield.
This intermediate provides the fluorinated pyridine core with the amino group already installed, facilitating further functionalization.
Radiolabeling and Fluorination Techniques
In related fluorinated pyridine derivatives, fluorination via nucleophilic substitution of mesylate precursors with fluoride ion has been demonstrated, particularly in radiochemical syntheses for positron emission tomography (PET) tracers.
Although this method is specific to radiolabeling with fluorine-18, the nucleophilic substitution mechanism is relevant for introducing fluorine into alkyl side chains.
General Amination Methods Applicable
The synthesis of amines such as 4-(2-fluoropropan-2-yl)pyridin-2-amine can also be approached by classical amine preparation methods:
- Nucleophilic substitution of alkyl halides with ammonia or amines .
- Gabriel synthesis for primary amines using phthalimide intermediates.
- Reductive amination of ketones or aldehydes with ammonia or amines.
These methods can be adapted depending on the availability of precursors and desired substitution patterns.
Data Table Summarizing Preparation Methods
The preparation of 4-(2-Fluoropropan-2-yl)pyridin-2-amine relies primarily on the synthesis of 2-amino-4-fluoropyridine as a key intermediate via nucleophilic aromatic substitution of 2-amino-4-chloropyridine with sodium fluoride. Subsequent introduction of the 2-fluoropropan-2-yl group can be achieved through nucleophilic substitution or reductive amination using fluorinated alkyl halides or ketones.
Radiochemical fluorination techniques provide insights into fluorine incorporation mechanisms but are mostly applied for radiotracer synthesis rather than bulk chemical preparation.
The reviewed methods demonstrate robust yields and reproducibility, with reaction conditions optimized for temperature, solvent, and reagent stoichiometry. The combination of these synthetic strategies offers a versatile toolkit for the preparation of this fluorinated aminopyridine derivative, supporting its application in pharmaceutical and imaging research.
Chemical Reactions Analysis
4-(2-Fluoropropan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-Fluoropropan-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluoropropan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 4-(2-Fluoropropan-2-yl)pyridin-2-amine with key analogs from the evidence:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
